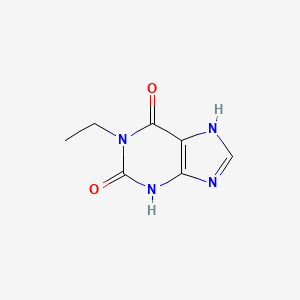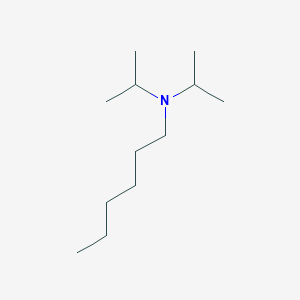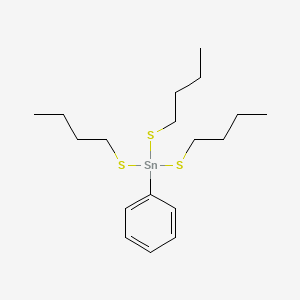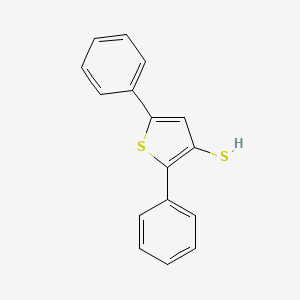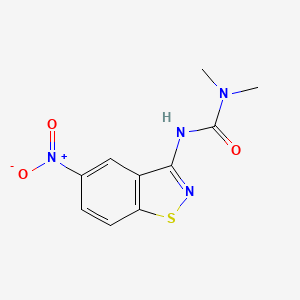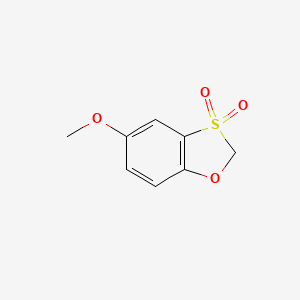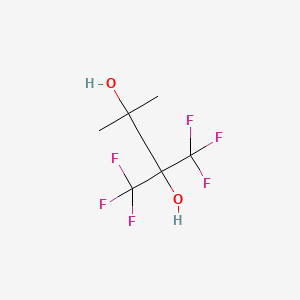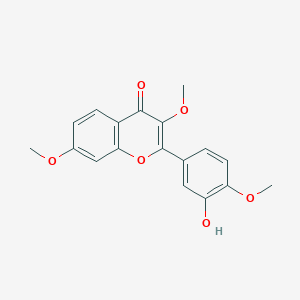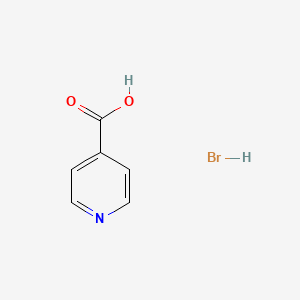
Pyridine-4-carboxylic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . This compound is a derivative of pyridine, where a carboxylic acid group is attached to the fourth carbon of the pyridine ring, and it is combined with hydrobromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-4-carboxylic acid;hydrobromide can be achieved through various methods. One common method involves the bromination of 4-acetyl pyridine using N-bromosuccinimide (NBS) as a brominating reagent . The reaction is typically carried out in a solvent such as ester, and the product is obtained through subsequent reaction steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-4-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine-4-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of pyridine-4-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-carboxylic acid;hydrobromide can be compared with other similar compounds such as:
Pyridine: The parent compound with a basic nitrogen atom in the ring.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a hydrobromide moiety, which imparts distinct chemical and physical properties compared to other pyridine derivatives.
Eigenschaften
CAS-Nummer |
105802-34-4 |
|---|---|
Molekularformel |
C6H6BrNO2 |
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
pyridine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO2.BrH/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);1H |
InChI-Schlüssel |
PSUBTDWBEZCPEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


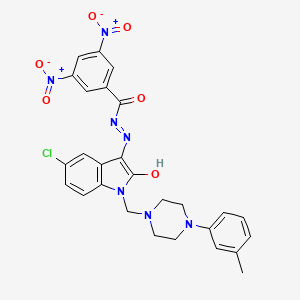
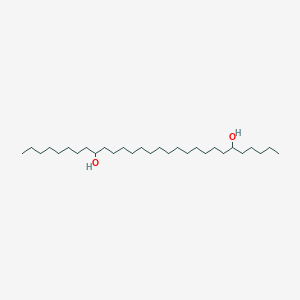
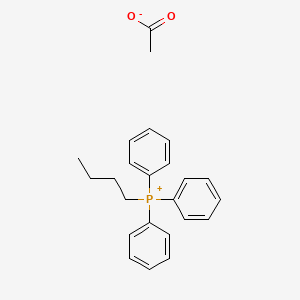
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
